2-(4-methylphenyl)-2,3-dihydro-1H-isoindole
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Overview
Description
2-(4-methylphenyl)-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. The presence of a 4-methylphenyl group attached to the isoindole structure imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired isoindole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the isoindole ring.
Scientific Research Applications
2-(4-methylphenyl)-2,3-dihydro-1H-isoindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2,3-dihydro-1H-isoindole
- 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindole
- 2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole
Uniqueness
2-(4-methylphenyl)-2,3-dihydro-1H-isoindole is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
54104-83-5 |
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Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C15H15N/c1-12-6-8-15(9-7-12)16-10-13-4-2-3-5-14(13)11-16/h2-9H,10-11H2,1H3 |
InChI Key |
WGYODUSRPISUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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